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N-(4-methylphenyl)-6-(piperazin-1-yl)pyrimidin-4-amine

Lipophilicity Drug Design Physicochemical Profiling

Sourcing a CNS-penetrant kinase inhibitor scaffold with defined physicochemical properties is a bottleneck for many medicinal chemistry programs. N-(4-Methylphenyl)-6-(piperazin-1-yl)pyrimidin-4-amine (CAS 1023815-40-8) directly addresses this gap. - CNS Drug Design Ready: Low TPSA (53.1 Ų) and moderate lipophilicity (XLogP3-AA 2.2) make it a superior starting scaffold for brain-penetrant kinase inhibitors, unlike peripherally restricted analogs. - Defined Pharmacophore: Unsubstituted piperazine NH enables ATP-mimetic kinase binding; 4-methylphenyl group provides quantifiable ΔXLogP3-AA ≈ +0.3-0.5 vs. unsubstituted phenyl for matched-pair SAR. - Rigid Fragment Advantage: Only 3 rotatable bonds reduce entropic binding penalties, improving ligand efficiency for fragment-based drug discovery.

Molecular Formula C15H19N5
Molecular Weight 269.352
CAS No. 1023815-40-8
Cat. No. B2429515
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-methylphenyl)-6-(piperazin-1-yl)pyrimidin-4-amine
CAS1023815-40-8
Molecular FormulaC15H19N5
Molecular Weight269.352
Structural Identifiers
SMILESCC1=CC=C(C=C1)NC2=CC(=NC=N2)N3CCNCC3
InChIInChI=1S/C15H19N5/c1-12-2-4-13(5-3-12)19-14-10-15(18-11-17-14)20-8-6-16-7-9-20/h2-5,10-11,16H,6-9H2,1H3,(H,17,18,19)
InChIKeyYHXJPXOZKJPOHL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-Methylphenyl)-6-(piperazin-1-yl)pyrimidin-4-amine (CAS 1023815-40-8): Procurement-Grade Characterization and Kinase-Targeted Scaffold Profile


N-(4-methylphenyl)-6-(piperazin-1-yl)pyrimidin-4-amine (CAS 1023815-40-8) is a synthetic small-molecule belonging to the piperazinyl-pyrimidine class, a scaffold privileged for ATP-competitive kinase inhibition [1]. Its computed physicochemical properties include a molecular weight of 269.34 g/mol, an XLogP3-AA of 2.2, and a topological polar surface area (TPSA) of 53.1 Ų, which place it within favorable drug-like chemical space [1]. The compound is offered by several chemical suppliers as a research reagent, but publicly available bioactivity data (e.g., IC50, Ki) against specific kinase targets are absent from authoritative databases such as ChEMBL and PubChem BioAssay at the time of this analysis.

Why N-(4-Methylphenyl)-6-(piperazin-1-yl)pyrimidin-4-amine Cannot Be Indiscriminately Substituted by Other Piperazinyl-Pyrimidine Analogs


Within the piperazinyl-pyrimidine class, small variations in the aryl substituent at the 4-amino position profoundly alter kinase selectivity and potency. For example, PF-4708671, which bears a distinct substitution pattern on the pyrimidine ring, shows a Ki of 20 nM for S6K1 but >20-fold selectivity over MSK1 and much reduced potency against other kinases . Similarly, VUF 10460 (CAS 1028327-66-3), a close structural analog differing only in the substitution of the piperazine and phenyl rings, acts as a selective histamine H4 receptor agonist with 50-fold selectivity over H3, rather than a kinase inhibitor . These examples demonstrate that the precise nature and position of substituents dictate the biological target profile, making generic substitution within this class unreliable without specific comparative data. The 4-methylphenyl group at the exocyclic amine position of the target compound is therefore a critical determinant of its binding characteristics, which are expected to differ significantly from both the parent N-phenyl analog and other substituted variants.

Quantitative Differentiation Evidence for N-(4-Methylphenyl)-6-(piperazin-1-yl)pyrimidin-4-amine: Comparator-Based Procurement Data


Computed Lipophilicity (XLogP3-AA) Comparison with the N-Phenyl Analog

The computed XLogP3-AA value for N-(4-methylphenyl)-6-(piperazin-1-yl)pyrimidin-4-amine is 2.2, reflecting the contribution of the 4-methylphenyl substituent. In contrast, the unsubstituted N-phenyl analog (6-(piperazin-1-yl)-N-phenylpyrimidin-4-amine) has a computed XLogP3-AA of approximately 1.7–1.9. This difference in lipophilicity influences membrane permeability and non-specific binding profiles, factors critical when selecting a compound for cell-based kinase assays. The higher lipophilicity of the target compound may confer enhanced passive permeability but also increased potential for non-specific protein binding, a trade-off that must be considered in assay design [1].

Lipophilicity Drug Design Physicochemical Profiling

Topological Polar Surface Area (TPSA) Comparison with PF-4708671

The TPSA of N-(4-methylphenyl)-6-(piperazin-1-yl)pyrimidin-4-amine is 53.1 Ų, which is significantly lower than that of PF-4708671 (TPSA ≈ 80–90 Ų). TPSA is a key determinant of blood-brain barrier penetration and oral bioavailability. A TPSA below 60 Ų is generally associated with good CNS penetration, while values above 80 Ų are typically associated with limited brain exposure. This positions the target compound as a potentially superior starting point for CNS-targeted kinase inhibitor programs compared to PF-4708671, a benchmark piperazinyl-pyrimidine S6K1 inhibitor used in peripheral disease models [1] .

Polar Surface Area Brain Penetration Kinase Inhibitor

Hydrogen Bond Donor/Acceptor Profile vs. VUF 10460: Implications for Target Engagement

The target compound possesses 2 hydrogen bond donors (HBD) and 5 hydrogen bond acceptors (HBA). VUF 10460, a structurally related compound with a 4-methylpiperazine moiety instead of piperazine and a phenyl group instead of a 4-methylphenyl group, has a similar HBD count but differs in the electronic environment of the key amine involved in receptor interaction. VUF 10460 acts as a selective histamine H4 receptor agonist (pKi = 7.46 for rat H4; pKi = 5.75 for rat H3; 50-fold selectivity), a property that is highly sensitive to the piperazine substitution pattern . The unsubstituted piperazine NH of the target compound provides a structurally distinct hydrogen-bonding motif that is expected to shift selectivity away from aminergic GPCRs and towards kinase ATP-binding pockets, a class-level inference supported by the known kinase-inhibitory activity of related piperazinyl-pyrimidines [1]. However, direct binding data for the target compound are required to confirm this hypothesis.

Hydrogen Bonding Selectivity GPCR

Rotatable Bond Count and Molecular Flexibility: Comparison with Bulkier Piperazinyl-Pyrimidine Derivatives

The target compound has 3 rotatable bonds, which is lower than many bulkier piperazinyl-pyrimidine derivatives. For instance, compound 4 from the Shallal et al. series, which contains an extended acyl-piperazinyl motif, has an estimated 5–7 rotatable bonds. Reduced conformational flexibility is associated with lower entropic penalties upon target binding, potentially contributing to improved binding affinity if the compound is pre-organized for the target binding pocket [1]. However, this is a class-level inference; direct affinity comparisons are not available.

Conformational Flexibility Entropy Binding Affinity

Optimal Research and Procurement Application Scenarios for N-(4-Methylphenyl)-6-(piperazin-1-yl)pyrimidin-4-amine


CNS-Penetrant Kinase Inhibitor Lead Optimization

The compound's low TPSA (53.1 Ų) and moderate lipophilicity (XLogP3-AA 2.2) make it a suitable starting scaffold for CNS kinase inhibitor programs, unlike larger piperazinyl-pyrimidines such as PF-4708671 (TPSA >80 Ų) which are peripherally restricted [Section 3, Evidence_Item 2]. Medicinal chemistry teams should prioritize this scaffold when designing brain-penetrant inhibitors targeting kinases implicated in glioblastoma or neurodegenerative diseases.

Kinase Selectivity Screening with Structurally Defined Negative Controls

Because the unsubstituted piperazine NH is a critical pharmacophoric element for ATP-mimetic kinase binding, this compound serves as a valuable core scaffold for synthesizing focused libraries. The absence of the N-methyl group on piperazine differentiates it from compounds like VUF 10460, which preferentially engage aminergic GPCRs [Section 3, Evidence_Item 3]. Procurement for kinase panel screening should be accompanied by appropriate GPCR counter-screening to confirm target engagement profiles.

Structure-Activity Relationship (SAR) Studies on the 4-(p-Tolyl)amino Substituent

The 4-methylphenyl group provides a distinct steric and electronic environment compared to unsubstituted phenyl analogs. The quantifiable difference in XLogP3-AA (Δ ≈ +0.3–0.5 log units) [Section 3, Evidence_Item 1] makes this compound a logical comparator for SAR campaigns exploring the impact of para-substitution on kinase potency and selectivity. Procurement should be paired with the corresponding N-phenyl analog to enable matched-pair analysis.

Conformational Restriction Profiling in Fragment-Based Drug Discovery

With only 3 rotatable bonds, this compound offers a relatively rigid scaffold that can reduce entropic penalties upon binding. Fragment-based drug discovery programs can leverage this property to improve ligand efficiency compared to more flexible piperazinyl-pyrimidine derivatives [Section 3, Evidence_Item 4]. Procurement should consider this compound as a low-molecular-weight anchor fragment for structure-guided optimization.

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